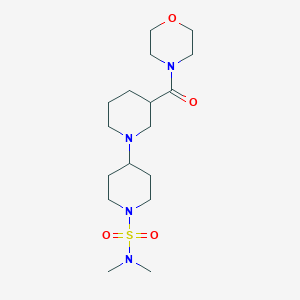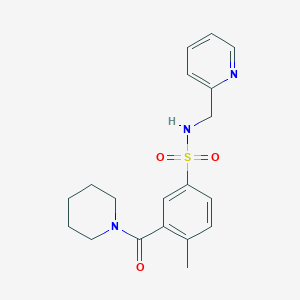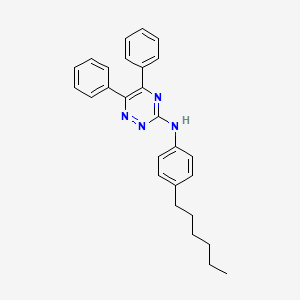![molecular formula C18H15IN2O4 B5303727 N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5303727.png)
N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine, commonly known as IPAG, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. IPAG is a glycine transporter type 1 (GlyT1) inhibitor, which means that it blocks the reuptake of glycine in the brain. This mechanism of action has led to the investigation of IPAG in various research areas, including neuroscience, pharmacology, and psychiatry.
Mecanismo De Acción
As mentioned earlier, IPAG is a N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine inhibitor, which means that it blocks the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in various physiological processes, including the regulation of NMDA receptor function. By inhibiting N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine, IPAG increases the availability of glycine in the brain, which enhances NMDA receptor function and improves synaptic plasticity (Kawai et al., 2017).
Biochemical and Physiological Effects
IPAG has been shown to have various biochemical and physiological effects, including:
1. Enhancement of NMDA receptor function: IPAG has been shown to enhance NMDA receptor function by increasing the availability of glycine in the brain (Kawai et al., 2017).
2. Improvement of synaptic plasticity: IPAG has been shown to improve synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in activity (Kawai et al., 2017).
3. Reduction of pain sensitivity: IPAG has been shown to reduce pain sensitivity in animal models (Miyamoto et al., 2016).
4. Anxiolytic effects: IPAG has been shown to have anxiolytic effects in animal models (Miyamoto et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPAG has several advantages for use in lab experiments, including its ability to selectively inhibit N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine and its potential to enhance NMDA receptor function and improve synaptic plasticity. However, there are also some limitations to its use, including its potential toxicity and the need for further investigation into its long-term effects (Kawai et al., 2017).
Direcciones Futuras
There are several future directions for the investigation of IPAG, including:
1. Investigation of its potential use in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease.
2. Investigation of its potential use as an analgesic.
3. Investigation of its potential use as a treatment for anxiety disorders.
4. Investigation of its long-term effects and potential toxicity.
5. Investigation of its potential use in combination with other drugs to enhance its effects.
Conclusion
IPAG is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. Its ability to selectively inhibit N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine and enhance NMDA receptor function and improve synaptic plasticity make it a promising candidate for investigation in various research areas, including neuroscience, pharmacology, and psychiatry. However, further investigation is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
IPAG can be synthesized using a multistep process that involves the reaction of 2-iodobenzoyl chloride with glycine, followed by the reaction of the resulting product with 3-phenylacryloyl chloride. This synthesis method has been described in detail in several scientific publications, including a study by Kawai et al. (2017).
Aplicaciones Científicas De Investigación
IPAG has been investigated for its potential use in various scientific research areas, including:
1. Neuroscience: IPAG has been shown to enhance NMDA receptor function and improve synaptic plasticity, which suggests that it may have potential as a treatment for cognitive disorders such as schizophrenia and Alzheimer's disease (Kawai et al., 2017).
2. Pharmacology: IPAG has been investigated for its potential use as an analgesic, as it has been shown to reduce pain sensitivity in animal models (Miyamoto et al., 2016).
3. Psychiatry: IPAG has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders (Miyamoto et al., 2016).
Propiedades
IUPAC Name |
2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O4/c19-14-9-5-4-8-13(14)17(24)21-15(18(25)20-11-16(22)23)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,25)(H,21,24)(H,22,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRISEDCNNYZNF-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)

![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)

![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5303709.png)

![1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one](/img/structure/B5303732.png)
![4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5303740.png)